![molecular formula C20H16N2OS B2616346 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide CAS No. 314055-59-9](/img/structure/B2616346.png)
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide, also known as CDT-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDT-6 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 355.43 g/mol.
Scientific Research Applications
Synthesis and Characterization
- Novel aromatic polyimides were synthesized using derivatives including 4,4-(aminophenyl)-4-aminobenzamide, showcasing potential applications in advanced material science. This synthesis process indicates the use of such compounds in developing new polymers with specific thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antiviral and Antibacterial Activities
- N-Phenylbenzamide derivatives, including compounds structurally similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide, demonstrated antiviral activity against Enterovirus 71, suggesting potential use in antiviral drug development (Ji et al., 2013).
- A study on 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives showed antibacterial properties, indicating the utility of similar compounds in antibacterial drug development (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Photochemical Behavior
- Research on N-aryl-substituted trans-4-aminostilbenes, related to the chemical structure , revealed a strong dependence of photochemical behavior on the substituent in the N-aryl group. This finding is significant for applications in photochemistry and materials science (Yang et al., 2004).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-14(2)24-20(18(13)12-21)22-19(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKJHHGKFRIJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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